molecular formula C17H34O2 B13416827 Methyl Palmitate-d3

Methyl Palmitate-d3

Cat. No.: B13416827
M. Wt: 273.5 g/mol
InChI Key: FLIACVVOZYBSBS-BMSJAHLVSA-N
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Description

Methyl Palmitate-d3, also known as methyl hexadecanoate-d3, is a deuterated form of methyl palmitate. It is a fatty acid ester derived from palmitic acid, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing palmitic acid with methanol and a strong acid catalyst like sulfuric acid for several hours. The mixture is then purified through fractional distillation to obtain the desired ester .

Industrial Production Methods: On an industrial scale, methyl palmitate is often produced from natural sources such as bayberry wax or coconut oil. The process involves the extraction of palmitic acid from these sources, followed by esterification with methanol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl Palmitate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Nickel, sulfuric acid.

    Solvents: Methanol, water.

    Conditions: Reflux, high temperature, and pressure.

Major Products:

    Hydrocarbons: Produced through hydrodeoxygenation.

    Other Esters: Formed through esterification with different alcohols.

Mechanism of Action

Methyl Palmitate-d3 exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Methyl Myristate: Another fatty acid ester with a shorter carbon chain.

    Methyl Stearate: A fatty acid ester with a longer carbon chain.

    Methyl Oleate: An unsaturated fatty acid ester.

Uniqueness: Methyl Palmitate-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. Its specific interactions with biological receptors and its anti-inflammatory properties also distinguish it from other similar compounds .

Properties

Molecular Formula

C17H34O2

Molecular Weight

273.5 g/mol

IUPAC Name

trideuteriomethyl hexadecanoate

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3

InChI Key

FLIACVVOZYBSBS-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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